![molecular formula C12H9N3 B11903754 4-(1H-pyrazol-5-yl)quinoline](/img/structure/B11903754.png)
4-(1H-pyrazol-5-yl)quinoline
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Overview
Description
4-(1H-pyrazol-5-yl)quinoline is a heterocyclic compound that combines the structural features of both pyrazole and quinoline. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry, materials science, and organic synthesis. The unique arrangement of nitrogen atoms within its structure imparts distinctive chemical and biological properties.
Preparation Methods
The synthesis of 4-(1H-pyrazol-5-yl)quinoline can be achieved through several methods:
Friedländer Condensation: This method involves the reaction of 2-aminobenzaldehyde with a suitable pyrazole derivative under acidic conditions to form the quinoline ring system.
Multicomponent Reactions: These reactions involve the combination of multiple reactants in a single step to form the desired product.
Cyclization Reactions: The cyclization of appropriate precursors, such as pyrazole-substituted anilines, can also lead to the formation of this compound.
Industrial production methods often involve optimizing these synthetic routes to achieve higher yields and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
4-(1H-pyrazol-5-yl)quinoline undergoes various chemical reactions, including:
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the quinoline and pyrazole rings.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Synthesis of 4-(1H-pyrazol-5-yl)quinoline
The synthesis of this compound involves various methods that can be adapted to produce derivatives with specific functional groups. Common synthetic routes include:
- Condensation Reactions : These reactions typically involve the condensation of quinoline derivatives with hydrazine or its derivatives to form the pyrazole ring.
- Cyclization Techniques : Cyclization methods can be employed to form the quinoline structure from simpler precursors, often utilizing catalysts to enhance yield and selectivity.
Biological Activities
This compound exhibits a range of biological activities that make it relevant in pharmacological research:
Anticancer Activity
Research has indicated that derivatives of this compound possess potent anticancer properties. For instance, compounds derived from this scaffold have been tested for their ability to inhibit specific kinases involved in cancer progression, such as B-Raf kinase. One study demonstrated that certain derivatives showed IC50 values comparable to established anticancer drugs like Vemurafenib .
Antiviral Properties
The compound has also been studied for its antiviral activity, particularly against viruses such as dengue and hepatitis C. A patent describes a pyrazolylquinoline compound that exhibits significant efficacy against the dengue virus, highlighting its potential as an antiviral agent .
Antitubercular Activity
Recent studies have focused on the antitubercular properties of quinoline derivatives, including those containing the pyrazole moiety. Compounds synthesized from 4-carboxyquinoline and triazole motifs showed promising results against Mycobacterium tuberculosis, with some derivatives exhibiting MIC values significantly lower than traditional treatments .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound derivatives:
Substituent | Biological Activity | Remarks |
---|---|---|
Hydroxyl Group | Enhanced anticancer activity | Increases binding affinity to target enzymes |
Halogen Substituents | Improved antiviral properties | Increases lipophilicity and cellular uptake |
Alkyl Chains | Modulates solubility | Affects pharmacokinetics and bioavailability |
Case Studies
Several case studies illustrate the diverse applications of this compound:
Case Study 1: Anticancer Screening
In a screening program aimed at identifying novel anticancer agents, a series of this compound derivatives were synthesized and evaluated for their cytotoxic effects on various cancer cell lines. The most potent compounds demonstrated significant inhibition of cell proliferation and induced apoptosis in melanoma cells .
Case Study 2: Antiviral Efficacy
A study investigating the antiviral potential of pyrazolylquinoline compounds revealed that certain derivatives effectively inhibited dengue virus replication in vitro. The mechanism was elucidated through molecular docking studies, which suggested strong interactions with viral proteins essential for replication .
Case Study 3: Antitubercular Activity
Research focused on the synthesis of quinoline-triazole hybrids highlighted their effectiveness against different strains of tuberculosis. The most active compound exhibited an MIC value comparable to first-line antitubercular drugs, suggesting its potential as a lead compound for further development .
Mechanism of Action
The mechanism of action of 4-(1H-pyrazol-5-yl)quinoline varies depending on its application:
Pharmacological Activity: In medicinal chemistry, the compound interacts with specific molecular targets, such as enzymes or receptors, to exert its therapeutic effects.
Biological Probes: As a biological probe, the compound can bind to specific biomolecules, allowing researchers to study their function and interactions within cells.
Comparison with Similar Compounds
4-(1H-pyrazol-5-yl)quinoline can be compared with other similar compounds to highlight its uniqueness:
4-(1-phenyl-1H-pyrazol-4-yl)quinoline: This compound has a phenyl group instead of a hydrogen atom on the pyrazole ring, which can affect its chemical reactivity and biological activity.
1H-pyrazolo[3,4-b]quinoline: This isomer has a different arrangement of the pyrazole and quinoline rings, leading to distinct chemical and biological properties.
Pyrazolo[4,3-c]quinoline:
These comparisons help to understand the structure-activity relationships and guide the design of new compounds with improved properties.
Biological Activity
4-(1H-pyrazol-5-yl)quinoline is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
The chemical structure of this compound features a quinoline ring system substituted with a pyrazole moiety. This structural configuration is critical for its biological activity. The molecular formula is C10H8N4, and its molecular weight is approximately 184.20 g/mol.
The biological activity of this compound is attributed to its ability to interact with various molecular targets, including enzymes and receptors involved in key signaling pathways. Notably, it has been shown to inhibit specific kinases, which are crucial in cancer progression.
Anticancer Activity
Research indicates that this compound exhibits potent anticancer properties. In vitro studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines:
Cell Line | IC50 (µM) | Reference |
---|---|---|
WM266.4 (melanoma) | 1.75 | Yang et al., 2014 |
A549 (lung cancer) | 2.00 | Yang et al., 2014 |
MCF-7 (breast cancer) | 3.00 | Yang et al., 2014 |
The compound's mechanism involves the inhibition of the B-Raf kinase, which plays a pivotal role in the MAPK signaling pathway associated with tumor growth.
Antimicrobial Activity
In addition to its anticancer effects, this compound has shown promising antimicrobial activity against various pathogens:
Pathogen | MIC (µg/mL) | Reference |
---|---|---|
Staphylococcus aureus | 15 | MDPI Study |
Escherichia coli | 10 | MDPI Study |
Pseudomonas aeruginosa | 20 | MDPI Study |
The antimicrobial action is believed to result from the compound's ability to disrupt bacterial cell membranes and interfere with metabolic processes.
Case Study 1: Anticancer Properties
A study conducted by Yang et al. (2014) synthesized several derivatives of pyrazole and evaluated their efficacy against B-Raf V600E mutant melanoma cells. Among these, the derivative containing the pyrazole moiety exhibited an IC50 value of 0.15 µM, demonstrating superior potency compared to existing treatments like Vemurafenib .
Case Study 2: Antimicrobial Efficacy
A recent investigation assessed the antimicrobial properties of various quinoline derivatives, including this compound. The results indicated significant activity against both Gram-positive and Gram-negative bacteria, highlighting its potential as a lead compound for developing new antibiotics .
Properties
Molecular Formula |
C12H9N3 |
---|---|
Molecular Weight |
195.22 g/mol |
IUPAC Name |
4-(1H-pyrazol-5-yl)quinoline |
InChI |
InChI=1S/C12H9N3/c1-2-4-11-9(3-1)10(5-7-13-11)12-6-8-14-15-12/h1-8H,(H,14,15) |
InChI Key |
YYWYRUQYECSEFI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC=N2)C3=CC=NN3 |
Origin of Product |
United States |
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